molecular formula C8H3F6NO2 B1387323 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1092343-70-8

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1387323
CAS No.: 1092343-70-8
M. Wt: 259.1 g/mol
InChI Key: FEBDLCQKXTYKFT-UHFFFAOYSA-N
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Description

“2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid” is a chemical compound with the empirical formula C7H4F3NO2 . It is also known as "2,6-Bis(trifluoromethyl)isonicotinic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with two trifluoromethyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 191.11 . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

“2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including “2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid”, have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for maintaining the integrity of bacterial DNA . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and leading to the disruption of DNA replication and transcription processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Additionally, it impacts the matrix of the testes, demonstrating its potential in antimicrobial applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, leading to enzyme inhibition . This inhibition results in the disruption of DNA replication and transcription, ultimately affecting gene expression. Furthermore, the presence of trifluoromethyl groups enhances the compound’s binding affinity and specificity towards these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions and maintains its activity over extended periods . Its stability can be compromised in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties by inhibiting bacterial growth . At higher doses, it can lead to toxic or adverse effects, including potential damage to the respiratory system . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl groups play a crucial role in its metabolic stability and activity. Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to the formation of metabolites that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its solubility and binding affinity . It tends to accumulate in specific tissues, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound reaches its site of action .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-3(6(16)17)2-5(15-4)8(12,13)14/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBDLCQKXTYKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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